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From the Desk of a Senior Application Scientist:

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast
array of pharmaceuticals and natural products.[1] The stereochemistry of these molecules is
not a trivial detail; it is often the critical determinant of therapeutic efficacy and safety.
Traditional synthetic routes to enantiomerically pure piperidines can be arduous, often requiring
chiral auxiliaries, multi-step sequences, and challenging purifications.

This guide moves beyond classical synthesis to explore the elegant and powerful world of
chemo-enzymatic strategies. By marrying the precision of biocatalysis with the practicality of
organic chemistry, we can forge pathways to chiral piperidines that are not only efficient and
highly selective but also align with the principles of green chemistry. Here, we do not just
present protocols; we delve into the causality behind them, providing you with the insights to
adapt and innovate in your own research.

Strategy 1: Enzymatic Kinetic Resolution (EKR) of
Racemic Piperidines

Expertise & Experience: Kinetic resolution is a classic and robust strategy for accessing chiral
molecules. The underlying principle is the enzyme's ability to selectively react with one
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enantiomer of a racemic mixture at a much faster rate than the other. This leaves behind the
unreacted, enantiomerically enriched substrate. Lipases are particularly well-suited for this role;
they are cofactor-independent, function under mild conditions, and exhibit remarkable stability
in organic solvents, which is crucial for solubilizing hydrophobic substrates.[2]

The choice of acyl donor is critical. Irreversible acyl donors, such as vinyl acetate, are often
preferred because they prevent the reverse reaction (transesterification), driving the resolution
towards completion and achieving high enantiomeric excess (ee) for both the product and the
remaining starting material.[3]

Core Principle: Lipase-Catalyzed Acylation

In a racemic mixture of a piperidine alcohol, a lipase will selectively acylate one enantiomer,
converting it into an ester. The significant difference in polarity between the resulting ester and
the unreacted alcohol allows for straightforward separation via standard column

chromatography.
Racemic Piperidine Alcohol Lipase + Acyl Donor
(R)-Substrate + (S)-Substrate (e.g., Vinyl Acetate)

Chromatographic
Separation

Acylated (S)-Product Unreacted (R)-Substrate
(Ester) (Alcohol)
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Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Protocol 1: Lipase-Catalyzed Resolution of (+)-2-
Piperidineethanol

This protocol is adapted from methodologies focused on the resolution of piperidine-containing
alcohols.[4][5]

Self-Validation: The success of this protocol is validated by achieving a conversion of
approximately 50% and high enantiomeric excess (>95% ee) for both the acylated product and
the remaining alcohol, as determined by chiral HPLC analysis.

Materials:

(x)-N-Boc-2-piperidineethanol

Immobilized Lipase (e.g., Pseudomonas cepacia Lipase, Lipase PS)

Vinyl acetate (acyl donor)

Anhydrous solvent (e.g., Toluene or MTBE)

Phosphate buffer (pH 7.0) for enzyme washing

Standard workup and purification reagents (Silica gel, solvents for chromatography)

Step-by-Step Methodology:

o Reaction Setup: To a flame-dried flask under an inert atmosphere (N2 or Argon), add (£)-N-
Boc-2-piperidineethanol (1.0 equiv). Dissolve it in the chosen anhydrous solvent (e.g.,
Toluene, 0.1 M concentration).

» Acyl Donor Addition: Add vinyl acetate (1.5-2.0 equiv) to the solution.

¢ Enzyme Addition: Add the immobilized lipase (typically 20-50% by weight relative to the
substrate). Rationale: Immobilized enzymes are easily recovered by simple filtration,
facilitating reuse and simplifying product workup.
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» Reaction Monitoring: Seal the flask and agitate it at a controlled temperature (e.g., 30-40 °C).
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or
GC/HPLC. The goal is to stop the reaction as close to 50% conversion as possible to
maximize the ee of both components.

e Workup: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme
can be washed with fresh solvent, dried, and stored for reuse.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture of
the ester and unreacted alcohol can be readily separated by flash column chromatography
on silica gel.

o Characterization: Determine the enantiomeric excess of both the purified ester and the
unreacted alcohol using chiral HPLC or GC.

Typical ee Typical ee

Enzyme Solvent Acyl Donor Reference
(Product) (Substrate)
Pseudomona )
] Toluene/lonic ]
S cepacia o Vinyl Acetate >98% >99% [6]
] Liquid

Lipase
Toyobo LIP- Trifluoroethyl _ _

Toluene ) High High [718]
300 isobutyrate
Pig Liver

Aqueous N/A (Ester Low- Low-
Esterase [4]

_ Buffer substrate) Moderate Moderate

(hydrolysis)

Strategy 2: Asymmetric Synthesis via Reductive
Amination

Expertise & Experience: Asymmetric synthesis from prochiral precursors is inherently more
atom-economical than resolution. Imine Reductases (IREDs) and Reductive Aminases
(RedAms) are powerful biocatalysts for this purpose.[9] These NADPH-dependent enzymes
catalyze the stereoselective reduction of an imine C=N bond, which can be pre-formed or
generated in situ from a ketone and an amine.[10]
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A critical component for the trustworthiness of this protocol is the cofactor regeneration system.
NADPH is too expensive to be used stoichiometrically. An efficient regeneration system, such
as one using glucose dehydrogenase (GDH) and glucose, is essential for driving the reaction
to completion and making the process economically viable.

Core Principle: IRED-Catalyzed Asymmetric Reduction

An IRED, in the presence of the hydride donor NADPH, reduces a cyclic imine (or iminium ion)
to a chiral piperidine with high stereoselectivity. The resulting NADP+ is recycled back to
NADPH by a secondary dehydrogenase enzyme.

Tetrahydropyridine
(Imine Precursor)

Imine Reductase . o
. IRED > Chiral Piperidine

NADPH

4 Regeneration Cycle R

4’»—>(Glucono-6-lactone)

Cofactor Regeneration
\

>| NADP+ '
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Caption: IRED-catalyzed synthesis with cofactor regeneration.

Protocol 2: IRED-Mediated Synthesis of a Chiral 3-
Substituted Piperidine

This protocol is based on established one-pot cascade systems that utilize IREDs for the
stereoselective formation of piperidines.[11][12]
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Self-Validation: The reaction is successful if the starting material is fully consumed to yield the

desired chiral piperidine with high enantiomeric excess (>98% ee), confirmed by chiral GC or
HPLC.

Materials:

N-substituted tetrahydropyridine substrate (e.g., from chemical dearomatization of a pyridine)
IRED enzyme (as lyophilized powder or in solution)

NADPH (catalytic amount, e.g., 1 mM)

Glucose Dehydrogenase (GDH)

D-Glucose (stoichiometric excess, e.g., 1.2 equiv)

HEPES or Tris-HCI buffer (pH 7.5-8.5)

DMSO (as a co-solvent if substrate solubility is low)

Step-by-Step Methodology:

Buffer Preparation: Prepare a stock solution of the buffer (e.g., 100 mM HEPES, pH 8.0).

Reaction Mixture: In a reaction vessel, combine the buffer, D-glucose (1.2 equiv), and
NADPH (to a final concentration of 1 mM).

Enzyme Addition: Add the GDH (e.g., 1-2 mg/mL) and the IRED (e.g., 2-5 mg/mL). Gently
mix until all solids are dissolved. Rationale: Adding the enzymes to the buffered
cofactor/glucose solution ensures they are in a stable environment before substrate addition.

Substrate Addition: Prepare a stock solution of the tetrahydropyridine substrate in DMSO.
Add the substrate to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
The final concentration of DMSO should ideally be kept below 5% (v/v) to minimize enzyme
denaturation.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle
shaking.
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e Monitoring: Monitor the reaction for substrate consumption and product formation via HPLC
or LC-MS.

e Workup: Once the reaction is complete, quench it by adding a water-immiscible organic
solvent like ethyl acetate or MTBE. Adjust the pH to >10 with NaOH to ensure the product is
in its free-base form.

o Extraction & Purification: Extract the aqueous layer several times with the organic solvent.
Combine the organic layers, dry over anhydrous Naz2SOa, filter, and concentrate. Purify the
crude product by silica gel chromatography if necessary.

e Analysis: Confirm the identity and purity of the product by NMR and MS. Determine the
enantiomeric excess by chiral HPLC or GC.

Enzyme Class Substrate Type Key Advantage Typical ee Reference
] Direct, atom-
Imine Reductase ] ) )
Cyclic Imines economical C-N >97% [O][11][12]
(IRED) _
bond formation
Reductive One-pot
) Ketones + _
Aminase ) synthesis from >95% [9][10]
Amines
(RedAm) carbonyls

Strategy 3: Asymmetric Synthesis via
Transamination

Expertise & Experience: Transaminases (TAs), particularly w-transaminases, are pyridoxal-5'-
phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an
amine donor to a ketone acceptor.[13] This provides a direct and highly enantioselective route
to chiral amines from prochiral ketones.[14] A key advantage is the availability of both (R)- and
(S)-selective transaminases, allowing access to either enantiomer of the target piperidine
simply by choosing the appropriate enzyme.[14]

The primary challenge in transaminase reactions is the unfavorable equilibrium. To drive the
reaction forward, a large excess of an amine donor like isopropylamine is typically used. The
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co-product, acetone, can then be removed (e.g., by evaporation or using an acetone mop) to
further shift the equilibrium towards the desired product.[13]

Core Principle: Transaminase-Catalyzed Asymmetric
Amination

An (R)- or (S)-selective transaminase transfers an amino group from a donor (e.g.,
isopropylamine) to a prochiral piperidone. The PLP cofactor acts as an intermediary carrier of
the amino group.

N-Boc-3-Piperidone Isopropylamine
(Ketone) (Amine Donor)

Transaminase (TA)
+ PLP

Equilibrium

(R)-3-Amino-1-Boc-piperidine Acetone
(Chiral Amine) (Co-product)

Click to download full resolution via product page

Caption: Transaminase-mediated synthesis of a chiral aminopiperidine.

Protocol 3: Transaminase-Mediated Synthesis of (R)-3-
Amino-1-Boc-piperidine

This protocol is based on published methods for the asymmetric amination of piperidones.[15]

Self-Validation: Success is marked by high conversion of the starting ketone and the formation
of the chiral amine product with excellent enantiomeric excess (>99% ee), as verified by chiral
HPLC analysis.

Materials:

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.researchgate.net/figure/Transaminase-mediated-synthesis-of-piperidine-derivatives-from-diketones_fig7_356950883
https://www.benchchem.com/product/b034213?utm_src=pdf-body-img
https://www.beilstein-journals.org/bjoc/articles/15/6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 1-Boc-3-piperidone

* (R)-selective w-transaminase (available from various commercial suppliers, often as an
immobilized enzyme)

e Pyridoxal-5'-phosphate (PLP)

* |sopropylamine (amine donor)

o Triethanolamine or similar buffer (pH 7.5-9.0)

e DMSO (co-solvent)

Step-by-Step Methodology:

» Reaction Buffer: Prepare the reaction buffer (e.g., 100 mM Triethanolamine, pH 7.5)
containing PLP (1 mM).

e Reaction Setup: In a reaction vessel, add the transaminase enzyme (e.g., 10-20 mg/mL).

e Substrate & Donor: Add the 1-Boc-3-piperidone (e.g., 25 mM final concentration, can be
added from a DMSO stock) and a large excess of isopropylamine (e.g., 0.5 M - 1.0 M).
Rationale: The high concentration of the amine donor is crucial to push the reaction
equilibrium towards product formation.

¢ Incubation: Seal the vessel and incubate at the optimal temperature for the enzyme (e.g., 35-
45 °C) with shaking.

¢ Monitoring: Monitor the conversion of the ketone to the amine product by LC-MS or GC.

o Workup: Once the reaction reaches equilibrium or completion, centrifuge or filter to remove
the enzyme.

o Extraction: Basify the supernatant to pH >10 with NaOH and extract with an organic solvent
(e.q., ethyl acetate).

 Purification & Analysis: Dry the combined organic layers, concentrate, and purify by
chromatography if needed. Confirm product identity and determine enantiomeric excess via
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chiral HPLC.
] Product
Enzyme Amine i ) .
Substrate Configuratio  Typical ee Reference
Type Donor
n
(R)-selective N-Boc-3- Isopropylami )
o (R)-amine >99% [15]
w-TA piperidone ne
(S)-selective N-Boc-3- Isopropylami ]
o (S)-amine >99% [14]
w-TA piperidone ne
. syn-
ATA-117 Keto enone Alanine S >98% [14]
piperidine
References

« Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of
Activated Pyridines Source: Journal of the American Chemical Society URL:[Link]

« Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of
Activated Pyridines - PMC Source: National Institutes of Health (NIH) URL:[Link]

e Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed
Source: PubMed URL:[Link]

 Title: Lipase-catalyzed synthesis of chiral oxazolidinone derivatives, and... Source:
ResearchGate URL:[Link]

 Title: Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of
Piperidine Scaffolds Source: Journal of the American Chemical Society URL:[Link]

 Title: Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key
Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 Source: The Journal of
Organic Chemistry URL:[Link]

 Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source:
ResearchGate URL:[Link]

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.beilstein-journals.org/bjoc/articles/15/6
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1589862
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1589862
https://pubs.acs.org/doi/10.1021/jacs.2c07143
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9653011/
https://pubmed.ncbi.nlm.nih.gov/38941093/
https://www.researchgate.net/publication/383120612_Lipase-catalyzed_synthesis_of_chiral_oxazolidinone_derivatives_and_their_dual_inhibition_of_tyrosinase_and_pancreatic_lipase_in_vitro_and_in_silico_mechanistic_insights
https://pubs.acs.org/doi/10.1021/jacs.6b10996
https://pubs.acs.org/doi/10.1021/jo980894e
https://www.researchgate.net/publication/334994262_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Title: Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate
of the farnesyl protein transferase inhibitor, SCH66336 - PubMed Source: PubMed URL.:
[Link]

Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source:
MDPI URL:[Link]

Title: Chiral piperidines from acyclic amines via enantioselective, radical-mediated & C-H
cyanation - PMC Source: National Institutes of Health (NIH) URL:[Link]

Title: Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients
(API) and key starting materials. Source: ChemRxiv URL:[Link]

Title: Imine Reductases and Reductive Aminases in Organic Synthesis Source: ACS
Catalysis URL:[Link]

Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews
URL:[Link]

Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted
and Diversity Oriented Synthesis Source: MDPI URL:[Link]

Title: Transaminase-mediated synthesis of piperidine derivatives from diketones. Source:
ResearchGate URL:[Link]

Title: Structure-guided semi-rational design of an imine reductase for enantio-complementary
synthesis of pyrrolidinamine Source: RSC Publishing URL:[Link]

Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors
Source: Semantic Scholar URL:[Link]

Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their
Intermediates - PMC Source: National Institutes of Health (NIH) URL:[Link]

Title: New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol Source:
RSC Publishing URL:[Link]

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11623340/
https://www.mdpi.com/1420-3049/29/13/3052
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5083204/
https://chemrxiv.org/engage/chemrxiv/article-details/65b38747f4d2ba7b3f8595f9
https://pubs.acs.org/doi/10.1021/acscatal.3c04104
https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00271
https://www.mdpi.com/1420-3049/24/19/3581
https://www.researchgate.net/figure/Transaminase-mediated-synthesis-of-piperidine-derivatives-from-diketones_fig2_334544710
https://pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob02377a
https://www.semanticscholar.org/paper/Piperidine%3A-A-Versatile-Heterocyclic-Ring-for-MAO-Ahmad-Ahmad/47942111d7392d47614d9526786a5293297a7837
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271746/
https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra11218a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors
Source: ACS Publications URL:[Link]

Title: Method for synthesizing (R)

Title: Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential
biocatalytic cascade and Buchwald—Hartwig cyclization Source: RSC Publishing URL:[Link]

Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of
Heart Rate Reducing Agent Ivabradine Source: MDPI URL:[Link]

Title: Overview of enzymatic cascades for the synthesis of chiral substituted... Source:
ResearchGate URL:[Link]

Title: (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives
Source: ResearchGate URL:[Link]

Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted
and Diversity Oriented Synthesis Source: ResearchGate URL:[Link]

Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: ACS Medicinal
Chemistry Letters URL:[LINk]

Title: 22.4e Synthesis of Amines Reductive Amination Source: YouTube URL:[Link]

Title: Asymmetric synthesis of a high added value chiral amine using immobilized w-
transaminases Source: Beilstein Journal of Organic Chemistry URL:[Link]

Title: Lipase-catalysed synthesis of new acetylcholinesterase inhibitors: N-benzylpiperidine
aminoacid derivatives - PubMed Source: PubMed URL:[Link]

Title: One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines
using Carboxylic Acid Reductase (CAR), w-Transaminase (w-TA) and Imine Reductase
(IRED) Biocatalysts Source: The University of Manchester Research Explorer URL:[Link]

Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched
functionalizable piperidine fragments Source: White Rose Research Online URL:[Link]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://pubs.acs.org/doi/10.1021/acsomega.3c05883
https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc01730e
https://www.mdpi.com/2073-4344/12/10/1259
https://www.researchgate.net/figure/Overview-of-enzymatic-cascades-for-the-synthesis-of-chiral-substituted-piperidines-and_fig3_349381666
https://www.researchgate.net/publication/381831776_Inhibition_of_Monoamine_Oxidases_by_Pyridazinobenzylpiperidine_Derivatives
https://www.researchgate.net/publication/336219808_Enzymatic_Kinetic_Resolution_of_2-Piperidineethanol_for_the_Enantioselective_Targeted_and_Diversity_Oriented_Synthesis
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00037
https://www.youtube.com/watch?v=A-a2u438-Vw
https://www.beilstein-journals.org/bjoc/articles/14/192
https://pubmed.ncbi.nlm.nih.gov/10819162/
https://www.research.manchester.ac.uk/portal/en/publications/one-pot-cascade-synthesis-of-mono-and-disubstituted-piperidines-and-pyrrolidines-using-carboxylic-acid-reductase-car-transaminase-ta-and-imine-reductase-ired-biocatalysts(07779f4c-134d-444a-9e19-54845e2215c7).html
https://eprints.whiterose.ac.uk/187974/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicat?qn

Check Availability & Pricing

Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis
Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note & Protocols: Chemo-enzymatic
Synthesis of Chiral Piperidines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034213#chemo-enzymatic-synthesis-of-chiral-
piperidines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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